![molecular formula C10H11NO5 B2674321 Dimethyl 5-methoxypyridine-2,3-dicarboxylate CAS No. 1375303-11-9](/img/structure/B2674321.png)
Dimethyl 5-methoxypyridine-2,3-dicarboxylate
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Overview
Description
Dimethyl 5-methoxypyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C10H11NO5 . It is a solid substance, usually appearing as white to pale yellow crystals . It has a relatively low solubility and can dissolve in some organic solvents such as ethanol and dimethylformamide .
Molecular Structure Analysis
The molecular structure of Dimethyl 5-methoxypyridine-2,3-dicarboxylate consists of a pyridine ring substituted with a methoxy group at the 5-position and two methyl ester groups at the 2 and 3 positions . The molecular weight of the compound is 225.2 .Physical And Chemical Properties Analysis
Dimethyl 5-methoxypyridine-2,3-dicarboxylate is a solid substance, usually appearing as white to pale yellow crystals . It has a relatively low solubility and can dissolve in some organic solvents such as ethanol and dimethylformamide . The molecular weight of the compound is 225.2 .Scientific Research Applications
Natural Product Synthesis
The compound’s unique pyridine scaffold serves as a valuable starting point for the synthesis of natural products. By functionalizing the ester groups, chemists can access complex molecules found in nature. This approach contributes to the total synthesis of bioactive compounds and provides insights into their biological functions.
For more technical details, you can refer to the ChemicalBook entry for Dimethyl 5-methoxypyridine-2,3-dicarboxylate here.
Safety and Hazards
properties
IUPAC Name |
dimethyl 5-methoxypyridine-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)8(11-5-6)10(13)16-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXVJVDCCNYZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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